![molecular formula C14H16BrN5O2S B280017 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B280017.png)
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BDMC, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to exhibit antimicrobial activity against various bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide in lab experiments is its potential to exhibit anticancer and antimicrobial activities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide research. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and infectious diseases. Another direction is to explore its potential as a lead compound for the development of new drugs. Additionally, further studies are needed to determine the safety and toxicity of this compound.
Synthesemethoden
The synthesis of 2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide has been achieved using various methods. One such method involves the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the corresponding amide. The amide is then treated with hydrazine hydrate and carbon disulfide to form the thioamide.
Wissenschaftliche Forschungsanwendungen
2-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide has been found to have potential applications in scientific research. It has been shown to exhibit anticancer, antitumor, and antimicrobial activities. This compound has been found to be effective against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to be effective against multidrug-resistant bacteria.
Eigenschaften
Molekularformel |
C14H16BrN5O2S |
|---|---|
Molekulargewicht |
398.28 g/mol |
IUPAC-Name |
1-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C14H16BrN5O2S/c1-8-11(15)12(19-20(8)2)13(21)17-18-14(23)16-9-6-4-5-7-10(9)22-3/h4-7H,1-3H3,(H,17,21)(H2,16,18,23) |
InChI-Schlüssel |
XHYINSRRAIQRCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NC2=CC=CC=C2OC)Br |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NNC(=S)NC2=CC=CC=C2OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-fluorophenoxy)methyl]-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B279934.png)
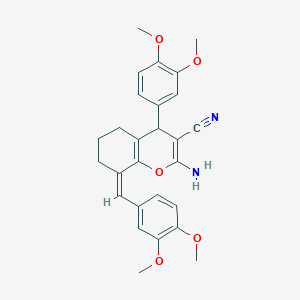
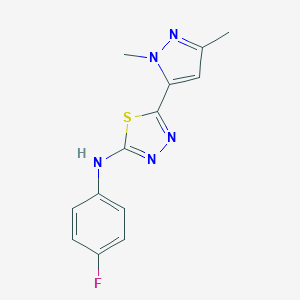
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B279938.png)
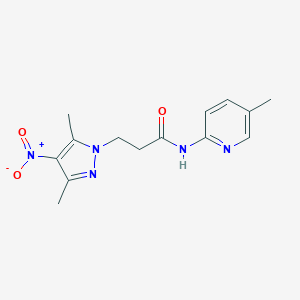
![2,4-difluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B279941.png)

![N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-furamide](/img/structure/B279943.png)

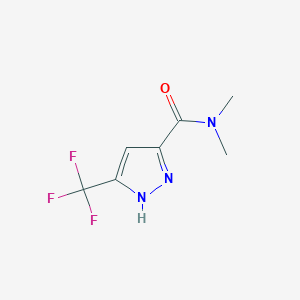
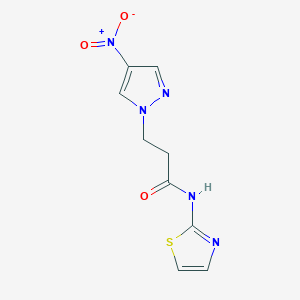

![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)

